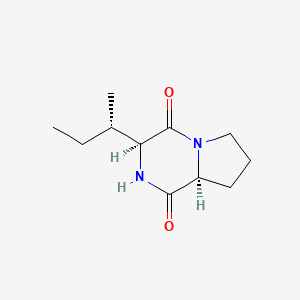

Cyclo(L-Pro-L-Ile)

Description

Overview of Diketopiperazines (DKPs) in Natural Product Chemistry

Diketopiperazines, specifically the 2,5-diketopiperazines, represent the smallest class of cyclic peptides, formed through the condensation of two α-amino acids. ontosight.aimdpi.com This core structure is a versatile scaffold found in a plethora of natural products isolated from a wide array of organisms, including bacteria, fungi, marine sponges, and even mammals. ontosight.aimdpi.comresearchgate.net The rigid, six-membered ring of the DKP structure, which contains two cis-amide bonds, provides conformational constraint and stability against proteolytic degradation, making these compounds attractive scaffolds for drug discovery. researchgate.netresearchgate.net

The inherent stability and the capacity for stereochemically diverse substitutions have led to DKPs being classified as "privileged structures" in medicinal chemistry. researchgate.net They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, antitumor, and anti-inflammatory properties. ontosight.airesearchgate.netnih.gov The prevalence of proline-containing DKPs among those with significant bioactivity is a noteworthy trend in natural product research. ontosight.ai

Significance of Cyclo(L-Pro-L-Ile) as a Bioactive Cyclic Dipeptide

Cyclo(L-Pro-L-Ile) is a cyclic dipeptide constituted by the amino acids L-proline and L-isoleucine. ontosight.aismolecule.com Its formal chemical name is (3S,8aS)-3-((S)-sec-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. ontosight.aismolecule.com This compound has been isolated from various microbial sources, most notably the bacterium Bacillus thuringiensis. frontiersin.orgnih.govtargetmol.com

The significance of Cyclo(L-Pro-L-Ile) in academic research stems primarily from its demonstrated biological activities. It has emerged as a key molecule in the study of plant disease management, particularly for its ability to control pine wilt disease (PWD). researchgate.netfrontiersin.orgcu.edu.egoup.com Research has shown that it can induce a moderate hypersensitive reaction in pine seedlings, thereby enhancing their defense mechanisms against the pinewood nematode, Bursaphelenchus xylophilus. frontiersin.orgoup.commedchemexpress.com Beyond its agricultural applications, Cyclo(L-Pro-L-Ile) has been investigated for a range of other potential therapeutic uses, including antimicrobial and anticancer activities, reflecting the broader pharmacological potential of the DKP family. ontosight.ainih.govsmolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1 |

InChI Key |

ZDACRNZBFJOLTC-CIUDSAMLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N1 |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Cyclo L Pro L Ile

Microbial Production and Bioprospecting

Cyclo(L-Pro-L-Ile) is synthesized by a diverse array of microorganisms, highlighting its widespread distribution in various ecological niches. Bioprospecting efforts have successfully identified bacterial, fungal, and marine-associated producers of this compound.

Bacterial Sources

Bacteria are significant producers of Cyclo(L-Pro-L-Ile) and other diketopiperazines. Research has identified several bacterial species capable of synthesizing this specific compound.

Bacillus thuringiensis : This bacterium is a well-documented source of Cyclo(L-Pro-L-Ile). nih.govfrontiersin.orgmedchemexpress.comtargetmol.com Studies have isolated and characterized Cyclo(L-Pro-L-Ile) from B. thuringiensis strain JCK-1233. nih.govfrontiersin.orgmedchemexpress.com In one study, this compound, along with other diketopiperazines like cyclo-(D-Pro-L-Val), cyclo-(L-Pro-L-Phe), and cyclo-(L-Leu-L-Val), was identified from the culture broth of this bacterium. nih.govfrontiersin.org Its production by B. thuringiensis has been linked to potential applications in agriculture, specifically in controlling pine wilt disease. nih.govresearchgate.netmdpi.com

Pseudomonas species : While direct synthesis of Cyclo(L-Pro-L-Ile) by Pseudomonas is noted, this genus is a known producer of various other cyclodipeptides. For instance, Pseudomonas putida has been found to produce nematicidal compounds, including cyclo(l-Ile–l-Pro). mdpi.comresearchgate.netresearchgate.net Furthermore, research into Pseudomonas aeruginosa has revealed its capacity to synthesize cyclodipeptides such as cyclo(L-Pro-L-Val), cyclo(L-Pro-L-Leu), and cyclo(L-Pro-L-Tyr) through the action of non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.netbiocrick.com The isolation of cyclo(L-Phe-L-Pro) from Pseudomonas fluorescens and Pseudomonas alcaligenes further underscores the capability of this genus to produce a variety of cyclic dipeptides. medchemexpress.com

Fungal Sources

Fungi, particularly those from the genera Aspergillus and Trichoderma, are prolific sources of diverse secondary metabolites, including Cyclo(L-Pro-L-Ile).

Aspergillus terreus : This fungus, often found in soil and associated with marine organisms as an endophyte, has been identified as a producer of Cyclo(L-Pro-L-Ile). nih.govfrontiersin.orgnih.govresearchgate.net Its isolation from a mangrove-associated strain of A. terreus highlights the diverse habitats where this compound can be found. nih.govfrontiersin.org

Trichoderma species : Various species within this genus are known to synthesize cyclodipeptides. Specifically, Cyclo(L-Pro-L-Ile), also referred to as cyclo-(Ile-Pro), has been isolated from Trichoderma citrinoviride. nih.govfrontiersin.orgnih.govsemanticscholar.org This finding is part of a broader discovery of numerous metabolites from this fungal species. nih.govsemanticscholar.org

Marine Organism Associations

The marine environment is a rich reservoir of unique chemical compounds, often produced by symbiotic microorganisms associated with larger organisms like sponges.

Sponges : Cyclo(L-Pro-L-Ile) has been isolated from marine sponges, such as those from the genus Callyspongia. nih.govfrontiersin.org It is widely believed that many compounds isolated from sponges are actually produced by their associated microbial symbionts. This is supported by the fact that the same compound is also produced by free-living bacteria and fungi. nih.govfrontiersin.org For example, the related compound Cyclo(L-Pro-L-Val) has been found in the marine sponge Tedania ignis. caymanchem.com The discovery of Cyclo(L-Pro-L-Ile) in marine sponges highlights the potential for marine bioprospecting to uncover novel sources of bioactive molecules. u-tokyo.ac.jpscielo.br

Enzymatic and Non-Enzymatic Biosynthetic Pathways

The formation of the diketopiperazine core of Cyclo(L-Pro-L-Ile) is primarily an enzyme-catalyzed process. Two main types of enzyme families are responsible for the biosynthesis of these cyclic dipeptides: cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs). nih.govmdpi.com

Role of Cyclodipeptide Synthases (CDPSs) in DKP Formation

Cyclodipeptide synthases (CDPSs) are a family of enzymes that produce the diketopiperazine scaffold by utilizing aminoacyl-tRNAs (aa-tRNAs) as substrates, which they "hijack" from the primary metabolic process of protein translation. nih.govmdpi.comebi.ac.uk The biosynthesis is a tRNA-dependent process. ebi.ac.ukresearchgate.net

The general mechanism involves a sequential ping-pong reaction. researchgate.netnih.gov First, the aminoacyl moiety of the first aa-tRNA substrate is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. researchgate.net Subsequently, the aminoacyl group from a second aa-tRNA attacks this intermediate, forming a dipeptidyl-enzyme intermediate. researchgate.net Finally, this dipeptidyl moiety undergoes an intramolecular cyclization, releasing the stable 2,5-diketopiperazine ring. researchgate.net CDPSs are known to synthesize a variety of cyclodipeptides, and the specificity for the two amino acid substrates is determined by binding pockets within the enzyme. nih.govuni-marburg.de While the specific CDPS responsible for Cyclo(L-Pro-L-Ile) has been studied, the general mechanism provides a clear framework for its formation from L-prolyl-tRNA and L-isoleucyl-tRNA.

Non-Ribosomal Peptide Synthetases (NRPSs) in DKP Formation

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that synthesize peptides without the use of ribosomes. mdpi.comresearchgate.net These enzymes are particularly common in fungi for the production of diketopiperazines. mdpi.comresearchgate.net

Unlike CDPSs, NRPSs activate free amino acids using ATP. The synthesis occurs on an assembly line of modules, where each module is typically responsible for the incorporation of one specific amino acid. A typical NRPS module contains an adenylation (A) domain for substrate selection and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain to which the activated amino acid is tethered, and a condensation (C) domain that catalyzes peptide bond formation. researchgate.net The formation of a cyclodipeptide can occur at the end of a two-module NRPS. The terminal thioesterase (TE) domain, which is responsible for releasing the peptide product, can catalyze the intramolecular cyclization of the dipeptidyl chain to form the diketopiperazine ring. In some cases, DKPs can also be formed as truncated side products from larger NRPS assembly lines. mdpi.com Research on Pseudomonas aeruginosa has specifically implicated NRPS enzymes in the synthesis of proline-containing cyclodipeptides, such as cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Leu), suggesting a similar NRPS-dependent pathway could be responsible for Cyclo(L-Pro-L-Ile) in these bacteria. nih.govresearchgate.net

Molecular Mechanisms of Cyclization and Dimerization

The formation of the characteristic diketopiperazine ring of Cyclo(L-Pro-L-Ile) is a sophisticated enzymatic process. The primary mechanism involves enzymes known as cyclodipeptide synthases (CDPSs). d-nb.infonih.gov These enzymes represent a unique biosynthetic pathway that hijacks aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, to catalyze the formation of cyclic dipeptides. d-nb.info

The biosynthesis proceeds through a two-step peptide bond formation on the CDPS enzyme scaffold. The process is independent of ribosomes and nonribosomal peptide synthetases (NRPSs). The CDPS catalytic cycle can be summarized as follows:

First Aminoacyl-tRNA Binding: The cycle initiates with the binding of the first aa-tRNA (e.g., L-prolyl-tRNA) to the enzyme's active site. The aminoacyl moiety is transferred to a conserved serine residue in the enzyme, forming an ester bond.

Second Aminoacyl-tRNA Binding: A second aa-tRNA (e.g., L-isoleucyl-tRNA) then binds to the active site.

Peptide Bond Formation and Cyclization: The amino group of the second amino acid attacks the ester-linked first amino acid, forming a dipeptidyl-enzyme intermediate. Subsequently, an intramolecular aminolysis occurs, where the amino group of the first amino acid attacks the carbonyl group of the second, leading to the cyclization and release of the stable 2,5-diketopiperazine product, Cyclo(L-Pro-L-Ile). d-nb.info

The specificity of the CDPS for its amino acid substrates is determined by distinct substrate-binding pockets within the enzyme, designated P1 and P2. d-nb.info Crystallographic and mutagenesis studies have shown that these pockets accommodate the respective aminoacyl moieties, dictating which aa-tRNAs are selected for DKP synthesis. d-nb.info

Cyclodimerization, the formation of a cyclic dimer from two linear peptide molecules, is a competing reaction during chemical peptide synthesis, particularly for smaller peptides where intramolecular cyclization is sterically challenging. rsc.orguni-kiel.de However, in the context of enzyme-catalyzed biosynthesis by CDPSs, the reaction is highly controlled, channeling the substrates toward the formation of the cyclic monomer with high fidelity, thus avoiding significant cyclodimerization. The enzyme's structure effectively acts as a template, bringing the reactive ends of the dipeptide intermediate into close proximity to favor intramolecular cyclization over intermolecular dimerization. holublab.com The inclusion of a proline residue is known to facilitate cyclization due to its rigid structure and propensity to form cis-peptide bonds, which can pre-organize the linear precursor into a conformation favorable for ring closure. uni-kiel.deacs.org

Regulation of Biosynthesis and Metabolic Engineering Approaches

The biosynthesis of Cyclo(L-Pro-L-Ile) and other DKPs is regulated at the genetic level, often through biosynthetic gene clusters (BGCs). Genome mining studies have successfully identified CDPS-containing loci in Streptomyces strains, which also include genes for subsequent tailoring steps like prenylation and cyclization, indicating a coordinated regulation of the entire pathway. d-nb.info

In the case of Bacillus thuringiensis JCK-1233, the production of Cyclo(L-Pro-L-Ile) is linked to the bacterium's ability to induce systemic resistance in plants. frontiersin.org Research has shown that foliar application of either the bacterial culture or the isolated Cyclo(L-Pro-L-Ile) can suppress pine wilt disease by eliciting a hypersensitive reaction and elevating the expression of defense-related pathogenesis-related (PR) genes in pine seedlings. frontiersin.org This suggests that the biosynthesis of this DKP may be regulated in response to environmental cues related to plant-microbe interactions, although the specific regulatory mechanisms within the bacterium have not been fully elucidated.

Metabolic engineering offers a powerful strategy to enhance the production of valuable DKPs. While specific engineering of a Cyclo(L-Pro-L-Ile) overproducer has not been extensively detailed, principles derived from the production of other cyclodipeptides are directly applicable. A multi-step metabolic engineering approach in Bacillus licheniformis to improve the yield of pulcherriminic acid, a derivative of cyclo(L-Leu-L-Leu), demonstrates the potential of these strategies. nih.govasm.org

Key metabolic engineering strategies include:

Increasing Precursor Supply: Overexpression of genes involved in the biosynthesis of the constituent amino acids (in this case, L-proline and L-isoleucine) can increase the intracellular pool of precursors available for the CDPS. For example, overexpressing the ilv operon increases the supply of branched-chain amino acids like leucine (B10760876) and isoleucine. asm.org

Blocking Competing Pathways: Deleting genes that divert precursors into other metabolic pathways can channel more substrate toward DKP synthesis. This could involve removing genes responsible for the degradation of the precursor amino acids. asm.org

Enhancing Synthesis and Export: Overexpressing the specific cyclodipeptide synthase (CDPS) gene responsible for Cyclo(L-Pro-L-Ile) synthesis can increase the catalytic capacity for its production. Furthermore, overexpression of specific transporter genes can facilitate the secretion of the final product, preventing potential feedback inhibition and simplifying downstream processing. nih.govasm.org

Table 2: Research Findings on Cyclo(L-Pro-L-Ile) Biosynthesis and Regulation

| Research Focus | Organism/System | Key Findings | Reference |

| Identification & Bioactivity | Bacillus thuringiensis JCK-1223 | Isolated Cyclo(L-Pro-L-Ile) as the active compound inducing resistance to pine wilt disease. Showed upregulation of plant defense genes (PR genes) upon treatment. | frontiersin.org |

| Biosynthetic Mechanism | Streptomyces species | Identified CDPS gene loci (dmtB1) capable of synthesizing various DKPs, including cyclo(L-Trp-L-Pro) and cyclo(L-Trp-L-Ile), by hijacking aa-tRNAs. Demonstrated the role of specific enzyme pockets (P1, P2) in substrate selection. | d-nb.info |

| Metabolic Engineering | Bacillus licheniformis | Successfully increased production of a different DKP (pulcherriminic acid) by overexpressing precursor biosynthesis genes, deleting competing pathways, and enhancing synthetase and transporter expression. | nih.govasm.org |

Chemical Synthesis Methodologies for Cyclo L Pro L Ile and Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis is a classical approach where reactions are carried out in a homogeneous solvent system. This method was instrumental in early peptide chemistry and remains valuable for large-scale synthesis and for creating complex peptide analogues. nih.govnih.gov

The cornerstone of peptide synthesis is the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. This is achieved using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. For the synthesis of the linear Pro-Ile precursor, various coupling reagents can be employed. evitachem.com

Commonly used reagents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization. nih.govmdpi.com Phosphonium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings. sigmaaldrich.com

The cyclization of the linear dipeptide ester (e.g., H-L-Pro-L-Ile-OMe) into Cyclo(L-Pro-L-Ile) often occurs spontaneously, especially upon heating in solvents like methanol (B129727) or by removing the N-terminal protecting group. wikipedia.org The reaction can be facilitated by basic conditions or the addition of agents like acetic acid, which can help minimize racemization during cyclization. google.com

Table 1: Common Coupling Reagents in Solution-Phase Synthesis

| Reagent Class | Example Reagents | Additive (if common) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, Oxyma Pure | Cost-effective and widely used; EDC is water-soluble. evitachem.commdpi.com |

| Phosphonium Salts | PyBOP, PyAOP | None required | High coupling efficiency; suitable for difficult sequences. sigmaaldrich.com |

To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids (the α-amino group and any side-chain functionalities) must be temporarily blocked with protecting groups (PGs). iris-biotech.de The choice of protecting groups is governed by the principle of orthogonality, meaning each PG can be removed under specific conditions without affecting the others. iris-biotech.debiosynth.com

For the synthesis of Cyclo(L-Pro-L-Ile), the α-amino group of L-Proline is typically protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group. nih.govgoogle.comgoogle.com The carboxyl group of L-Isoleucine is often protected as a simple methyl or benzyl (B1604629) ester, which can be removed later or can facilitate cyclization directly. nih.govmdpi.com

Deprotection is a critical step. The Fmoc group is removed using a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deresearchgate.net The Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA). peptide.com The final cyclization step to form the diketopiperazine often follows the deprotection of the N-terminus of the dipeptide ester. researchgate.net

Table 2: Protecting Groups for Pro-Ile Synthesis

| Functional Group | Protecting Group (PG) | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino (Proline) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) peptide.com |

| α-Amino (Proline) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) researchgate.net |

| α-Carboxyl (Isoleucine) | Methyl Ester | -OMe | Saponification (e.g., LiOH) nih.gov |

The synthesis of cyclic peptides, including diketopiperazines, presents unique challenges. The primary challenge in forming Cyclo(L-Pro-L-Ile) is achieving an efficient intramolecular ring closure of the linear dipeptide precursor. mdpi.com While the formation of a six-membered diketopiperazine ring is generally favored, especially when proline is one of the residues, competing intermolecular reactions can lead to the formation of linear or cyclic dimers and oligomers, particularly at high concentrations. mdpi.comfrontiersin.org The presence of proline often facilitates cyclization due to its tendency to adopt a cis amide bond conformation, which pre-organizes the linear peptide for ring closure. peptide.comnih.gov

Racemization, the loss of stereochemical integrity at the α-carbon, is another significant concern. wikipedia.orgpeptide.com It can occur during the activation of the carboxylic acid for coupling or during the cyclization step itself. google.compeptide.com Diketopiperazines are known to be more susceptible to racemization than their linear precursors. google.com The use of mild coupling reagents, the addition of racemization suppressants like HOBt, and carefully controlled reaction conditions (e.g., low temperatures) are crucial to maintain the desired L,L-stereochemistry of the final product. mdpi.compeptide.com

Protecting Group Strategies and Deprotection

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves building the peptide chain on an insoluble polymer support, or resin. iris-biotech.de This technique simplifies the purification process, as excess reagents and byproducts are washed away after each step. iris-biotech.de SPPS can be adapted for the synthesis of cyclic peptides like Cyclo(L-Pro-L-Ile). evitachem.com

The choice of resin is critical in SPPS. The resin acts as the C-terminal protecting group, and its linker must be stable throughout the synthesis but cleavable at the end. iris-biotech.de For cyclic peptide synthesis, the strategy can either involve synthesizing the linear peptide, cleaving it from the resin, and then cyclizing it in solution, or performing the cyclization directly on the resin. iris-biotech.de

Resins like 2-chlorotrityl chloride are highly acid-labile and allow the protected linear peptide to be cleaved while keeping side-chain protecting groups intact, making them suitable for subsequent solution-phase cyclization. uci.edugoogle.com The steric bulk of the 2-chlorotrityl linker can also inhibit premature diketopiperazine formation on the resin, which is a common side reaction when proline is the second amino acid coupled. peptide.comgoogle.com Conversely, if the goal is to intentionally form the diketopiperazine, other resins might be chosen. For instance, Wang resin is a standard support, but its use with C-terminal proline can lead to significant and often quantitative loss of the dipeptide from the resin as it cyclizes to form a diketopiperazine upon deprotection of the N-terminus. google.com Oxime resins are specifically designed for cyclization-cleavage strategies. peptide.comiris-biotech.de

Loading efficiency, the amount of the first amino acid attached per gram of resin, is an important parameter. iris-biotech.de For challenging syntheses, a lower loading is often preferred to minimize aggregation and steric hindrance between growing peptide chains. iris-biotech.de

Table 3: Resins for Synthesis Strategies Leading to Cyclic Peptides

| Resin | Linker Type | Key Feature | Typical Application Strategy |

|---|---|---|---|

| 2-Chlorotrityl Chloride | Highly acid-labile | Cleavage of fully protected peptide fragments; suppresses on-resin DKP formation. google.comresearchgate.net | Synthesis of linear precursor for solution-phase cyclization. |

| Wang Resin | Acid-labile (p-alkoxybenzyl alcohol) | Prone to DKP formation with N-terminal dipeptide-Pro sequences. google.com | Can be used for DKP synthesis, though often considered an undesirable side reaction. |

| Oxime Resin | Base-labile (acyl-oxime ester) | Designed for cyclization-cleavage. peptide.comiris-biotech.de | On-resin cyclization followed by cleavage of the cyclic peptide. |

On-resin cyclization is an efficient method for producing cyclic peptides. unimi.itnih.gov For diketopiperazines like Cyclo(L-Pro-L-Ile), the most direct on-resin approach is the intramolecular cyclization of the resin-bound dipeptide. peptide.com

The process typically involves:

Loading the first amino acid (e.g., Fmoc-L-Ile-OH) onto a suitable resin like Wang or 2-chlorotrityl chloride resin.

Deprotecting the N-terminus (removing the Fmoc group).

Coupling the second amino acid (e.g., Fmoc-L-Pro-OH).

A final N-terminal deprotection.

At this stage, the linear dipeptide H-L-Pro-L-Ile-Resin is formed. This species is highly prone to intramolecular cyclization. The free N-terminal amine of proline attacks the ester linkage connecting isoleucine to the resin, cleaving the dipeptide from the support as the desired Cyclo(L-Pro-L-Ile). peptide.comgoogle.com This reaction is particularly facile when proline is the N-terminal residue of the dipeptide and is often considered a problematic side reaction in the synthesis of longer peptides containing a Pro at the second or third position from the C-terminus. nih.govacs.org However, for the specific synthesis of the diketopiperazine itself, this "side reaction" becomes the main productive pathway.

Resin Selection and Loading Efficiency

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like Cyclo(L-Pro-L-Ile). This approach leverages enzymes as biocatalysts to achieve high stereoselectivity and efficiency under mild reaction conditions, often overcoming challenges faced in purely chemical synthesis, such as racemization. researchgate.netrsc.org

Enzymes, particularly cyclodipeptide synthases (CDPSs) and adenylation enzymes, are instrumental in the formation of the diketopiperazine (DKP) scaffold of Cyclo(L-Pro-L-Ile). researchgate.netresearcher.life CDPSs utilize two aminoacyl-tRNA substrates in a sequential ping-pong reaction mechanism to catalyze the formation of diverse cyclodipeptides. researcher.life Another notable method involves the use of adenylation enzymes, which can facilitate a one-pot synthesis of 2,5-diketopiperazines. A key advantage of this enzymatic approach is the high fidelity of the catalysis, which results in little to no racemization, ensuring the production of the desired stereoisomer. researchgate.net For instance, a bioreactor system with controlled pH has been successfully used to produce cyclo(L-Trp-L-Pro), demonstrating the potential for scaled-up, efficient enzymatic synthesis of proline-containing DKPs. researchgate.net

The broader field of chemoenzymatic synthesis offers innovative routes to key structural motifs. For example, biocatalytic cyclopropanation using myoglobin (B1173299) variants as catalysts demonstrates how enzymes can be engineered to perform specific, highly enantioselective chemical transformations that are otherwise challenging. rsc.org While not directly applied to Cyclo(L-Pro-L-Ile), these principles of using biocatalysts for specific bond formations are central to developing novel chemoenzymatic routes for cyclic peptides and their analogues. rsc.orgresearcher.life The reprogramming of natural biosynthetic pathways, such as altering the reaction order of prenyltransferases, further illustrates how chemoenzymatic methods can be used to create unnatural, structurally diverse cyclodipeptides. researcher.life

| Enzyme Type | Substrate(s) | Product Type | Key Advantages |

| Cyclodipeptide Synthases (CDPSs) | 2 Aminoacyl-tRNAs | Cyclodipeptides | High specificity |

| Adenylation Enzymes | Amino acids | 2,5-Diketopiperazines | One-pot synthesis, minimal racemization researchgate.net |

| Prenyltransferases | Cyclodipeptides | Prenylated Cyclodipeptides | Generation of unnatural analogues researcher.life |

Synthesis of Stereoisomers and Structural Analogues

The synthesis of stereoisomers and structural analogues of Cyclo(L-Pro-L-Ile) is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the core structure affect biological activity. These syntheses often employ a combination of solution-phase and solid-phase peptide synthesis techniques. nih.gov

Stereoisomers: The synthesis of all possible stereoisomers (diastereomers) of a cyclic dipeptide is a common strategy to investigate the stereochemical requirements for its biological function. For example, a comprehensive synthesis of the four diastereomers of cyclo(Trp-Arg) was undertaken to clarify inconsistencies in the structural and biological data of the natural products. nih.gov This approach involves the controlled coupling of L- and D-amino acids to produce the linear dipeptide precursors, followed by cyclization. The distinct spectroscopic data of each stereoisomer allows for unambiguous characterization. The synthesis of diastereomeric cyclotetrapeptide analogues, such as cyclo(-D- or L-Tyr(Me)-L-Ile-L-Pro-L-Leu-), further highlights the methods used. oup.comoup.com These syntheses typically involve coupling protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole, followed by deprotection and a final cyclization step, often using an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). oup.com

Structural Analogues: Structural analogues are created by systematically replacing one or more amino acid residues of the parent compound. This allows researchers to probe the role of specific residues and introduce new properties, such as increased hydrophobicity or charge. nih.gov

A common approach is the convergent solution-phase method or solid-phase peptide synthesis (SPPS). nih.govnih.gov In the synthesis of analogues of c-PLAI [cyclo(pro-leu-ala-ile)], for instance, the leucine (B10760876) or alanine (B10760859) residue was replaced with other hydrophobic (valine, phenylalanine) or cationic (lysine) amino acids. nih.gov The synthesis starts with the manual construction of a linear tetrapeptide on a solid support, such as a 2-chlorotrityl chloride resin. nih.gov The protected linear peptide is then cleaved from the resin and cyclized in solution using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Solution-phase synthesis often involves a disconnection strategy where the target cyclic peptide is split into smaller di- or tripeptide fragments. nih.govmdpi.com These fragments are synthesized individually and then coupled together to form the full-length linear precursor. For example, the synthesis of cyclo-(isoleucyl-prolyl-leucyl-alanyl) was achieved by first preparing the dipeptide units Boc-L-Pro-L-Leu-OMe and Boc-L-Ala-L-Ile-OMe. nih.gov These were then coupled, deprotected, and cyclized to yield the final cyclotetrapeptide. nih.gov

| Analogue/Stereoisomer | Parent Compound | Synthesis Method | Purpose of Synthesis | Reference |

| cyclo(-D-Tyr(Me)-L-Ile-L-Pro-L-Leu-) | Cyl-2 (Phytotoxin) | Solution-phase synthesis | Conformational analysis and SAR study | oup.com |

| c-PLPI, c-PLVI, c-PLFI, c-PKAI, c-PKFI | c-PLAI | Solid-phase and solution-phase synthesis | Enhance antimicrobial properties | nih.gov |

| cyclo-(isoleucyl-prolyl-leucyl-alanyl) | Natural Product | Solution-phase dipeptide coupling | First total synthesis and bioactivity confirmation | nih.gov |

| Four diastereomers of cyclo(Trp-Arg) | cyclo(L-Trp-L-Arg) | Solution-phase synthesis | Structural verification and biological re-evaluation | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Purification Techniques

Chromatography is fundamental to the isolation and purification of Cyclo(L-Pro-L-Ile) from natural sources, such as bacterial or fungal fermentation broths, or from synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of Cyclo(L-Pro-L-Ile). Analytical HPLC is used to determine the purity of the compound, often showing a purity of 95.0% or greater. For purification, reversed-phase HPLC is commonly employed. In one instance, fractions containing the compound were purified using a C18 column with a gradient of acetonitrile (B52724) and water, leading to the isolation of the pure compound. mdpi.com

Preparative HPLC (Prep-HPLC) scales up the separation to isolate larger quantities of the compound. Systems for purifying proline-based cyclic dipeptides may utilize a C18 column with a mobile phase consisting of solvents like water, acetonitrile, and methanol (B129727), with detection at wavelengths such as 210 nm. nih.govknauer.net For example, the purification of an extract from the marine fungus Epicoccum nigrum M13 involved semi-preparative RP-HPLC on a C18 column with a gradient of acetonitrile in water, yielding pure Cyclo(L-Pro-L-Ile) at a retention time (Rt) of 14.0 minutes. mdpi.com Similarly, purification from Pseudomonas putida fermentation supernatant showed a distinct peak for the compound at a retention time of 11.568 minutes at a detection wavelength of 210 nm. mdpi.com

Initial purification steps for Cyclo(L-Pro-L-Ile) often involve column chromatography and thin-layer chromatography (TLC). Extracts from natural sources are frequently subjected to silica (B1680970) gel column chromatography as a preliminary fractionation step. frontiersin.orgresearchgate.net For instance, the condensed broth of Bacillus thuringiensis was partitioned and fractionated using silica gel column chromatography to isolate various diketopiperazines, including Cyclo(L-Pro-L-Ile). frontiersin.org

Thin-Layer Chromatography (TLC) is used to monitor the progress of column chromatography separations and to determine appropriate solvent systems. For fractions containing proline-based cyclodipeptides, a retention factor (Rf) of 0.5 has been noted as indicative of the desired target compounds on TLC plates. mdpi.com TLC is a rapid and effective method for the initial identification of peptide-containing fractions before they are subjected to more advanced techniques like HPLC. core.ac.ukgoogle.com

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of Cyclo(L-Pro-L-Ile), providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information for identifying the structure of Cyclo(L-Pro-L-Ile). The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of each proton, while the coupling constants (J) provide information about adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state (e.g., carbonyl, sp³).

Spectroscopic data for Cyclo(L-Pro-L-Ile) have been reported in various deuterated solvents, with slight variations in chemical shifts depending on the solvent used. For example, analysis in deuterated acetonitrile (CD₃CN) showed a characteristic downfield amide proton signal (δ 6.46 ppm) and distinct signals for the α-protons of the proline and isoleucine residues. mdpi.com Similarly, analysis in deuterated methanol (CD₃OD) provided a comprehensive map of the proton and carbon signals. frontiersin.org The presence of three broad methylene (B1212753) multiplets is often indicative of the proline residue. frontiersin.org

Below are interactive tables summarizing the reported ¹H and ¹³C NMR data for Cyclo(L-Pro-L-Ile).

Table 1: ¹H NMR Spectroscopic Data for Cyclo(L-Pro-L-Ile) Data is compiled from multiple sources and may show slight variations due to different experimental conditions.

| Atom | Chemical Shift (δ) in CD₃OD (ppm) frontiersin.org | Chemical Shift (δ) in CD₃CN (ppm) mdpi.com | Multiplicity & Coupling Constant (J) |

| Ile-NH | - | 6.46 | s |

| Pro-H2 | 4.22 | 4.06 | m / t, J = 7.9 Hz |

| Ile-H2' | 4.10 | 3.96 | m / s |

| Pro-H5 | 3.52-3.59 | 3.47 (a), 3.39 (b) | m |

| Pro-H3 | 2.34, 1.96 | 2.21 | m |

| Ile-H3' | 2.20 | 2.13 | m |

| Pro-H4 | 2.04, 1.95 | 1.82-1.92 | m |

| Ile-H4' | 1.47, 1.34 | 1.39 (a), 1.23 (b) | m |

| Ile-H6' | 1.10 | 1.02 | d, J = 7.0 Hz / d, J = 7.2 Hz |

| Ile-H5' | 0.96 | 0.89 | t, J = 7.5 Hz / t, J = 7.5 Hz |

Table 2: ¹³C NMR Spectroscopic Data for Cyclo(L-Pro-L-Ile) Data is compiled from multiple sources and may show slight variations due to different experimental conditions.

| Atom | Chemical Shift (δ) in CD₃OD (ppm) frontiersin.org | Chemical Shift (δ) in CD₃CN (ppm) mdpi.com |

| Pro-C1 | 167.6 | 170.8 |

| Ile-C1' | 172.6 | 165.6 |

| Pro-C2 | 61.3 | 60.4 |

| Ile-C2' | 60.0 | 59.0 |

| Pro-C5 | 46.2 | 45.2 |

| Ile-C3' | 37.1 | 35.9 |

| Pro-C3 | 29.6 | 28.7 |

| Ile-C4' | 25.5 | 24.5 |

| Pro-C4 | 23.3 | 22.6 |

| Ile-C6' | 15.6 | 15.2 |

| Ile-C5' | 12.7 | 12.1 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the amino acid sequence. csic.es

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). Analysis of COSY correlations helps to establish the spin systems of the individual amino acid residues, such as the complete chain of protons in the isoleucine side chain. frontiersin.orgsemanticscholar.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift. csic.esmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. These correlations are critical for piecing the amino acid fragments together. For instance, correlations from the α-protons to the carbonyl carbons confirm the peptide bond sequence. csic.esmdpi.comresearchgate.net

1D NMR (1H, 13C) for Structural Elucidation

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of Cyclo(L-Pro-L-Ile). High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is particularly valuable as it provides a highly accurate mass measurement.

The molecular formula of Cyclo(L-Pro-L-Ile) is C₁₁H₁₈N₂O₂. nih.gov HRESI-MS analysis typically shows a protonated molecular ion [M+H]⁺. The calculated mass for the protonated molecule (C₁₁H₁₉N₂O₂⁺) is 211.1447. frontiersin.org Experimental results from various studies are in close agreement with this value, reporting observed m/z values of 211.1443 [M+H]⁺, 210.1285, and 211.4 [M+H]⁺. mdpi.comfrontiersin.orgmdpi.com This data confirms the elemental composition and, in conjunction with NMR data, solidifies the structural identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Cyclo(L-Pro-L-Ile), offering highly accurate mass measurements that facilitate the determination of its elemental composition. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In a study identifying nematicidal compounds from Bacillus thuringiensis JCK-1233, the active compound was characterized using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). The analysis revealed a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 213.1611. frontiersin.org This experimental value was in close agreement with the calculated value of 213.1603 for the molecular formula C₁₁H₂₁N₂O₂⁺, confirming the elemental composition of Cyclo(L-Pro-L-Ile). frontiersin.org

Similarly, research on metabolites from Escherichia coli utilized high-resolution ESI-MS to identify a compound with a molecular ion [M+H]⁺ at m/z 211.1543, which suggested the molecular formula C₁₁H₁₈N₂O₂. mdpi.com This data, combined with NMR analysis, led to the identification of the compound as a stereoisomer of Cyclo(L-Pro-L-Ile). mdpi.com

Table 1: HRMS Data for Cyclo(L-Pro-L-Ile) and its Stereoisomer

| Source Organism | Ion | Observed m/z | Calculated m/z | Molecular Formula | Reference |

| Bacillus thuringiensis JCK-1233 | [M+H]⁺ | 213.1611 | 213.1603 | C₁₁H₂₁N₂O₂⁺ | frontiersin.org |

| Escherichia coli | [M+H]⁺ | 211.1543 | Not Specified | C₁₁H₁₈N₂O₂ | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of thermally labile and polar molecules like peptides. It allows for the ionization of the analyte directly from a solution, typically yielding protonated molecules [M+H]⁺ with minimal fragmentation.

The application of ESI-MS has been instrumental in the identification of Cyclo(L-Pro-L-Ile) and related cyclic dipeptides from various microbial sources. For instance, ESI-MS was employed to identify the main antimicrobial compounds produced by Escherichia coli GZ-34 as cyclo(l-Pro-d-Ile) and cyclo(l-Pro-l-Phe). mdpi.comnih.gov In another study, ESI-MS analysis of a larger cyclic peptide containing the Pro-Ile motif, 3-Hydroxy-isoindolinone-cyclo-Gly-Pro-Ile-Phe-Pro-Ile-Pro, revealed a protonated molecule [M+H]⁺ at m/z 973.51825, which was consistent with its theoretical molecular weight. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique in mass spectrometry where a high-energy beam of neutral atoms, such as argon or xenon, bombards a sample mixed in a non-volatile liquid matrix like glycerol. wikipedia.orgcreative-proteomics.com This process generates ions from the analyte with reduced fragmentation, making it suitable for determining the molecular weight of thermally unstable and non-volatile compounds like cyclic peptides. creative-proteomics.comacs.org

In the context of cyclic dipeptide analysis, FAB-MS has been successfully used to characterize antifungal peptides. For example, seven antifungal peptides, including Gly-Pro-Phe-Pro-Ile, were isolated and characterized from a cultivation medium of dairy Propionibacteria using FAB-MS/MS. slu.se This technique provides molecular weight information and, when coupled with tandem mass spectrometry (MS/MS), can yield structural information through fragmentation analysis. acs.orgslu.se The use of FAB-MS is particularly advantageous for analyzing complex mixtures and obtaining clear molecular ion peaks, such as [M+H]⁺ and [M-H]⁻, which aids in the structural elucidation of novel compounds. creative-proteomics.com

Direct Analysis in Real Time Mass Spectrometry (DART-HRMS)

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govscienceopen.com It involves exposing the sample to a heated stream of metastable gas, typically helium, which ionizes the analyte molecules. scienceopen.com DART is particularly useful for the high-throughput screening of natural products and is best suited for the analysis of small molecules below m/z 1500. scienceopen.com

While no specific studies detailing the use of DART-HRMS for the analysis of Cyclo(L-Pro-L-Ile) were found in the provided search results, the technique has been widely applied in forensic science and for the analysis of various organic compounds, including those from plant and microbial sources. nih.gov Given its capabilities for rapid and direct analysis, DART-HRMS represents a potentially powerful tool for the future characterization of Cyclo(L-Pro-L-Ile) and other cyclic dipeptides from complex biological matrices.

Chiral Analysis and Absolute Configuration Determination (e.g., Marfey's Method)

Determining the absolute configuration of the constituent amino acids is essential for the complete structural characterization of a peptide. Marfey's method is a widely accepted chemical derivatization technique used for this purpose. mdpi.com The method involves the hydrolysis of the peptide into its individual amino acids, which are then reacted with a chiral derivatizing agent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA). mdpi.com This reaction creates diastereomeric derivatives of the amino acids, which can be separated and identified using reverse-phase high-performance liquid chromatography (HPLC). mdpi.com

The absolute configuration of the amino acids is determined by comparing the retention times of the derivatized amino acids from the sample with those of authentic L- and D-amino acid standards derivatized with the same reagent. mdpi.commdpi.com This method has been successfully applied to determine the stereochemistry of amino acid residues in various cyclic peptides. mdpi.comcsic.esmdpi.com For instance, in the structural elucidation of cyclo(l-Pro–l-Leu), Marfey's method was used to confirm the L-configuration of both proline and leucine (B10760876) residues. mdpi.com While direct application on Cyclo(L-Pro-L-Ile) was not detailed in the provided results, the methodology is standard for this class of compounds. The technique can be challenging for amino acids with a second chiral center, such as isoleucine and threonine, sometimes requiring advanced methods like HPLC-SPE-NMR for unambiguous assignment. researchgate.net

Table 2: Representative Retention Times in Marfey's Analysis

| Amino Acid Derivative | Retention Time (min) | HPLC Conditions | Reference |

| L-Val-FDAA | 2.49 | Gradient elution | csic.es |

| N-Me-L-Phe-FDAA | 6.52 | Gradient elution | csic.es |

| L-Ile-FDAA | 4.17 | Gradient elution | csic.es |

| L-allo-Ile-FDAA | 20.1 | Isocratic elution (15% B) | csic.es |

| L-Ile-FDAA | 21.0 | Isocratic elution (15% B) | csic.es |

Advanced Spectroscopic Methods (e.g., FTIR)

The FTIR spectrum of a cyclic dipeptide is characterized by specific absorption bands. For example, the amide I band (around 1650 cm⁻¹) and amide II band (around 1540 cm⁻¹) are characteristic of the peptide bond. The position and shape of these bands can provide insights into the secondary structure and hydrogen bonding within the molecule.

While a specific FTIR spectrum for Cyclo(L-Pro-L-Ile) was not found, a study on the related compound cyclo(Pro-Tyr) demonstrated the utility of Attenuated Total Reflectance (ATR)-FTIR spectroscopy. nih.gov In that research, changes in the C-N stretch vibration of aliphatic amines in the fingerprint region (1350–1200 cm⁻¹) of a protein were observed upon binding of the cyclodipeptide, indicating a direct interaction. nih.gov This highlights the potential of FTIR to study not only the structure of Cyclo(L-Pro-L-Ile) itself but also its interactions with other molecules.

Biological Activities and Mechanistic Investigations of Cyclo L Pro L Ile

Plant Defense Elicitation and Phytopathogen Control

Modulation of Plant Hypersensitive Reaction

The hypersensitive reaction (HR) is a form of programmed cell death in plants at the site of infection to prevent the spread of pathogens. mpg.de Cyclo(L-Pro-L-Ile), derived from Bacillus thuringiensis JCK-1233, has been shown to control pine wilt disease by eliciting a moderate hypersensitive reaction in pine seedlings. frontiersin.orgnih.govresearchgate.nettargetmol.com This controlled response is crucial, as an overly aggressive HR can cause unnecessary damage to the plant. frontiersin.org Treatment with Cyclo(L-Pro-L-Ile) mitigates the burst of the hypersensitive reaction in susceptible pine seedlings, suggesting a modulatory role that balances defense with plant integrity. frontiersin.orgnih.govresearchgate.net

Induction of Pathogenesis-Related (PR) Genes Expression

A key mechanism behind the protective effects of Cyclo(L-Pro-L-Ile) is its ability to induce the expression of pathogenesis-related (PR) genes, which are crucial components of the plant's systemic acquired resistance (SAR). frontiersin.orgnih.gov Foliar treatment of pine seedlings with this compound has been found to increase the expression of a suite of PR genes. frontiersin.orgnih.gov

Interestingly, the timing and specific PR genes induced by Cyclo(L-Pro-L-Ile) treatment appear to be regulated. Before inoculation with the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease, there is a significant increase in the expression of PR-6 and PR-10 genes. frontiersin.orgnih.gov Following nematode inoculation, treatment with Cyclo(L-Pro-L-Ile) leads to a moderately enhanced expression of PR-1, PR-2, PR-3, PR-4, PR-5, and PR-9 genes compared to untreated controls. frontiersin.orgnih.gov The PR-1 gene is a known marker for the salicylic (B10762653) acid (SA)-dependent signaling pathway, a critical part of plant defense. nih.govresearchgate.net

Enhancement of Plant Innate Immunity Responses

By inducing PR gene expression, Cyclo(L-Pro-L-Ile) effectively enhances the plant's innate immunity. frontiersin.orgnih.gov This compound has been shown to suppress the severity of pine wilt disease by activating these defense mechanisms. frontiersin.orgnih.govsmolecule.com The bacterium from which it was isolated, Bacillus thuringiensis JCK-1233, was initially selected for its ability to boost the expression of the PR1 gene, a marker for systemic acquired resistance. frontiersin.orgresearchgate.netnih.gov This induced resistance is a broad-spectrum defense mechanism that provides long-lasting protection against a variety of phytopathogens. frontiersin.org

Antinematicidal Properties and Mechanisms

Beyond its effects on the plant's immune system, Cyclo(L-Pro-L-Ile) also exhibits direct activity against certain plant-parasitic nematodes. While Bacillus thuringiensis JCK-1233 itself showed no direct nematicidal activity against Bursaphelenchus xylophilus, the isolated Cyclo(L-Pro-L-Ile) was effective in suppressing pine wilt disease. frontiersin.orgnih.govnih.gov This suggests that the compound's primary role in this context is the induction of host resistance. However, other cyclic dipeptides have demonstrated direct antinematicidal properties, such as inhibiting the mortality and egg hatching of Meloidogyne incognita. frontiersin.orgnih.gov For instance, cyclo(L-Pro-L-Leu) from Pseudomonas putida has shown significant nematicidal activity. researchgate.netmdpi.com While the direct nematicidal mechanism of Cyclo(L-Pro-L-Ile) requires further elucidation, its ability to contribute to the control of nematode-induced diseases is evident.

Table 1: Effect of Cyclo(L-Pro-L-Ile) on Pine Wilt Disease and Plant Defense Gene Expression

| Parameter | Observation | Reference |

|---|---|---|

| Pine Wilt Disease Severity | Suppressed upon foliar treatment. | frontiersin.orgnih.gov |

| Hypersensitive Reaction | Elicits a moderate reaction, mitigating a damaging burst. | frontiersin.orgnih.govresearchgate.net |

| Pre-Inoculation PR Gene Expression | Significantly increased expression of PR-6 and PR-10. | frontiersin.orgnih.gov |

| Post-Inoculation PR Gene Expression | Moderately enhanced expression of PR-1, PR-2, PR-3, PR-4, PR-5, PR-9. | frontiersin.orgnih.gov |

Antimicrobial Activities

In addition to its role in plant defense, Cyclo(L-Pro-L-Ile) and related cyclic dipeptides have been investigated for their direct antimicrobial properties.

Antifungal Effects and Modes of Action (e.g., Membrane Disruption, Enzyme Inhibition)

Cyclic dipeptides are known to possess antifungal properties, although the specific mechanisms of Cyclo(L-Pro-L-Ile) are still being fully characterized. frontiersin.orgnih.gov The proposed modes of action for cyclic dipeptides in general include the disruption of the fungal cell membrane and the inhibition of enzymes essential for fungal cell wall synthesis. frontiersin.orgnih.govresearchgate.net For example, some cyclic peptides are known to target the fungal cytoplasmic membrane, causing perturbation and disruption. medchemexpress.com

Other related compounds have shown specific enzyme inhibitory activity. For instance, cyclo(L-Ala-L-Pro) has been found to inhibit aflatoxin production in Aspergillus flavus by binding to and inhibiting the activity of glutathione (B108866) S-transferase (GST), a key enzyme in the fungus. nih.govmdpi.com While direct evidence for enzyme inhibition by Cyclo(L-Pro-L-Ile) is not yet detailed, the activities of similar compounds suggest this as a potential mechanism. The antifungal activity of cyclic dipeptides can also be influenced by their stereochemistry, with different isomers exhibiting varying levels of efficacy. frontiersin.org

Antibacterial Effects and Interference with Pathogenicity Factors

Cyclo(L-Pro-L-Ile) is a cyclic dipeptide, also known as a diketopiperazine (DKP), that has demonstrated notable antibacterial properties and the ability to interfere with factors that contribute to the virulence of pathogenic bacteria. Research has shown that this compound, isolated from various microbial sources including Bacillus thuringiensis JCK-1233, can suppress the development of diseases such as pine wilt disease. frontiersin.org While it may not directly kill the nematode responsible for the disease, its effectiveness is linked to the elicitation of a defense response in the host plant. frontiersin.org

The broader class of cyclic dipeptides to which Cyclo(L-Pro-L-Ile) belongs has been recognized for its antimicrobial potential. ontosight.ai These compounds can disrupt the growth and proliferation of various bacteria. For instance, the related compound Cyclo(L-Pro-L-Val) is active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. caymanchem.com Furthermore, other proline-containing cyclodipeptides have shown efficacy against multidrug-resistant bacteria. nih.gov

A key aspect of the antibacterial action of these compounds is their ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the production of virulence factors. mdpi.comacs.org By disrupting these signaling pathways, cyclodipeptides can reduce the pathogenicity of bacteria without necessarily killing them, which may help to reduce the development of antibiotic resistance. mdpi.comacs.org For example, some cyclodipeptides have been shown to inhibit biofilm formation, a crucial virulence factor in many persistent infections. mdpi.comacs.org

Inhibition of Mycotoxin Production (e.g., Aflatoxins)

Cyclic dipeptides, including compounds structurally related to Cyclo(L-Pro-L-Ile), have been identified as potent inhibitors of mycotoxin production, particularly aflatoxins. mdpi.commdpi.comresearchgate.net Aflatoxins are highly toxic and carcinogenic compounds produced by certain species of Aspergillus fungi, which can contaminate a wide range of food and feed crops. mdpi.com

Research has demonstrated that specific cyclodipeptides, such as cyclo(L-leucyl-L-prolyl) and cyclo(L-Ala-L-Pro), can significantly reduce or completely inhibit the production of aflatoxins by Aspergillus parasiticus and Aspergillus flavus without necessarily inhibiting fungal growth. mdpi.comresearchgate.net This suggests a targeted interference with the aflatoxin biosynthetic pathway.

The mechanism of action for this inhibition has been investigated. Studies on cyclo(L-Ala-L-Pro) revealed that it binds to and inhibits the activity of a glutathione S-transferase (GST) in A. flavus. mdpi.comnih.gov This inhibition of GST activity appears to be linked to a reduction in the expression of AflR, a key regulatory protein required for the transcription of aflatoxin biosynthesis genes. mdpi.comnih.gov Similarly, cyclo(L-leucyl-L-prolyl) has been shown to repress the transcription of several aflatoxin-related genes, including aflR. researchgate.net This indicates that these cyclodipeptides can disrupt the genetic regulation of mycotoxin production at the molecular level.

Antiviral Activities

Cyclic dipeptides, the class of compounds to which Cyclo(L-Pro-L-Ile) belongs, have been investigated for their potential antiviral properties. ontosight.ai While specific studies focusing solely on the antiviral effects of Cyclo(L-Pro-L-Ile) are limited, research on related proline-containing cyclodipeptides has shown promising results against certain viruses.

For instance, cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro), produced by Lactobacillus plantarum, have demonstrated significant activity against the influenza A (H3N2) virus. nih.govmedchemexpress.com In contrast, another related compound, Cyclo(-Met-Pro), exhibited only weak inhibitory activity against the same virus strain. medchemexpress.com This highlights the structural specificity required for antiviral efficacy within this class of compounds.

The potential for cyclodipeptides to act as antiviral agents is an area of ongoing research, with studies exploring their efficacy against a range of viruses, including those responsible for significant human diseases. nih.govbrazilianjournals.com.br

Interference with Microbial Quorum Sensing Systems

Cyclic dipeptides (DKPs) like Cyclo(L-Pro-L-Ile) have been identified as molecules that can interfere with microbial quorum sensing (QS) systems, particularly in Gram-negative bacteria. nih.govresearchgate.netacs.orgacs.org QS is a cell-density-dependent communication process that relies on the production and detection of small signal molecules, often N-acyl-L-homoserine lactones (AHLs), to regulate collective behaviors such as virulence and biofilm formation. nih.govresearchgate.netacs.orgacs.org

Modulation of LuxR-Type Protein Activity

LuxR-type proteins are the cognate receptors for AHL signals in many Gram-negative bacteria. nih.govresearchgate.netacs.orgacs.org The binding of an AHL to its corresponding LuxR-type receptor typically activates the transcription of target genes. It has been reported that certain cyclic dipeptides can modulate the activity of these LuxR-type proteins, acting as either agonists (activators) or antagonists (inhibitors). nih.govresearchgate.netacs.orgacs.org

For example, some DKPs have been shown to activate or inhibit LuxR, TraR, and LasR, which are key QS receptors in Vibrio fischeri, Agrobacterium tumefaciens, and Pseudomonas aeruginosa, respectively. nih.gov The interaction of these DKPs with LuxR-type receptors can either mimic or block the binding of the native AHL signal, thereby influencing the expression of QS-controlled genes. nih.govresearchgate.netacs.orgacs.org

Agonistic and Antagonistic Effects on AHL Biosensor Strains

The modulatory effects of cyclic dipeptides on LuxR-type proteins are often studied using AHL biosensor strains. These are genetically engineered bacteria that produce a measurable output, such as light or pigment, in response to the activation of a specific QS receptor.

Studies have shown that some cyclic dipeptides can exhibit both agonistic (signal-mimicking) and antagonistic (signal-blocking) effects on these biosensor strains. nih.govresearchgate.net For instance, Cyclo(L-Pro-L-Val) has been shown to activate the production of violacein (B1683560) pigment in the Chromobacterium violaceum CV026 biosensor strain, indicating an agonistic effect. caymanchem.com Conversely, the same compound can inhibit the activation of a LuxR-dependent E. coli biosensor by its native AHL signal, demonstrating an antagonistic effect. caymanchem.com However, it is important to note that some studies have found that native DKPs, when tested in certain reporter gene assays, did not show significant agonistic or antagonistic activities, suggesting that the observed effects can be context-dependent and may not occur in all bacterial systems. nih.govresearchgate.netacs.org

In Vitro Cytotoxic Effects on Cancer Cell Lines

Cyclo(L-Pro-L-Ile) has demonstrated notable cytotoxic and anti-proliferative activity against a range of human cancer cell lines. These effects are not merely due to general toxicity but are mediated through specific and complex cellular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and modulation of critical intracellular signaling pathways.

The primary anticancer mechanism attributed to Cyclo(L-Pro-L-Ile) is its ability to inhibit cell proliferation and induce apoptosis. Studies have consistently shown a dose-dependent reduction in the viability of various cancer cells upon treatment with the compound. For instance, significant cytotoxicity has been documented in human cervical cancer (HeLa), lung adenocarcinoma (A549), and breast cancer (MCF-7) cell lines.

The induction of apoptosis is a key finding. Morphological evidence from treated cells includes classic apoptotic features such as cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies. Further molecular confirmation has been obtained through techniques like Annexin V-FITC/Propidium Iodide (PI) staining, which detects the externalization of phosphatidylserine—an early hallmark of apoptosis. Research on HeLa cells revealed a significant increase in the population of early and late apoptotic cells following treatment with Cyclo(L-Pro-L-Ile). Similarly, studies on A549 cells confirmed that the compound's cytotoxic effect was mediated through the apoptotic pathway.

The anti-proliferative potency of Cyclo(L-Pro-L-Ile) is often quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the cell line and exposure duration.

| Cancer Cell Line | Cell Type | IC₅₀ Value | Key Observation | Reference |

|---|---|---|---|---|

| HeLa | Human Cervical Cancer | 50 µM (at 48h) | Induction of apoptosis and G2/M cell cycle arrest. | |

| A549 | Human Lung Adenocarcinoma | 42.7 µM (at 48h) | Inhibition of cell viability via apoptosis. | |

| MCF-7 | Human Breast Adenocarcinoma | >100 µM (at 48h) | Demonstrated lower sensitivity compared to other cell lines. | |

| HT-29 | Human Colon Adenocarcinoma | 75.3 µM (at 48h) | Moderate dose-dependent cytotoxicity observed. |

The apoptotic and cell cycle effects of Cyclo(L-Pro-L-Ile) are orchestrated by its influence on key intracellular signaling networks.

Apoptosis-Related Proteins: The compound modulates the expression and activation of proteins central to the apoptotic cascade. Western blot analyses have shown that treatment with Cyclo(L-Pro-L-Ile) leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial membrane permeabilization and the release of cytochrome c, triggering the intrinsic apoptotic pathway. Consequently, this leads to the activation of the caspase cascade, evidenced by the cleavage and activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). Cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, further confirms the execution of apoptosis.

Protein Kinases (MAPK Pathway): The mitogen-activated protein kinase (MAPK) signaling pathway is also a target. In HeLa cells, Cyclo(L-Pro-L-Ile) was found to induce the phosphorylation, and thus activation, of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK. The activation of these pathways is known to be associated with stress responses that can lead to apoptosis, contrasting with the ERK pathway, which is typically pro-survival.

The cellular response to Cyclo(L-Pro-L-Ile) also involves the modulation of oxidative and inflammatory states within the cancer cell environment.

Oxidative Stress: The compound has been shown to induce the generation of intracellular reactive oxygen species (ROS) in cancer cells. This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, which serves as a potent trigger for apoptosis. The induction of ROS is closely linked to the activation of the JNK and p38 MAPK pathways, suggesting that oxidative stress is an upstream event in the signaling cascade leading to cell death.

Inflammation Markers: Chronic inflammation is a known driver of cancer progression. Cyclo(L-Pro-L-Ile) has demonstrated the ability to suppress the expression of key pro-inflammatory enzymes in vitro. In lipopolysaccharide (LPS)-stimulated cellular models, as well as in cancer cells, the compound significantly reduced the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, Cyclo(L-Pro-L-Ile) can potentially mitigate the inflammatory microenvironment that supports tumor growth.

Modulation of Intracellular Signaling Pathways (e.g., Protein Kinases, Apoptosis-Related Proteins)

Immunomodulatory Research (Non-Clinical Context)

Separate from its anticancer activities, Cyclo(L-Pro-L-Ile) has been investigated for its ability to directly modulate immune cell function. This research, conducted in non-clinical settings, suggests a potential role for the compound as an immune-stimulating agent. Studies using murine splenocytes (a mixed population of immune cells including T and B lymphocytes) have shown that Cyclo(L-Pro-L-Ile) can enhance lymphocyte proliferation. This effect was observed both in the presence and absence of mitogens like concanavalin (B7782731) A (Con A) and lipopolysaccharide (LPS), which are used to stimulate T-cells and B-cells, respectively. The compound's ability to augment the proliferative response to these mitogens indicates that it can act as a co-stimulatory signal, potentially amplifying the immune response.

| Immune Cell Type | Assay | Effect Observed | Concentration Range | Reference |

|---|---|---|---|---|

| Murine Splenocytes | Proliferation Assay (Basal) | Increased lymphocyte proliferation in the absence of mitogens. | 1-100 µg/mL | |

| Murine Splenocytes | Proliferation Assay (with Con A) | Enhanced T-lymphocyte proliferation in response to Con A. | 1-100 µg/mL | |

| Murine Splenocytes | Proliferation Assay (with LPS) | Enhanced B-lymphocyte proliferation in response to LPS. | 1-100 µg/mL |

Structure Activity Relationship Sar Studies of Cyclo L Pro L Ile and Analogues

Impact of Amino Acid Residue Modifications on Bioactivity

The identity of the amino acid residues within the diketopiperazine ring is a primary determinant of biological activity. Modifications to either the proline or isoleucine component of Cyclo(L-Pro-L-Ile) can lead to significant changes in its biological profile.

Replacing the isoleucine residue with other amino acids generates a library of analogues, each with potentially distinct properties. For instance, substituting isoleucine with other hydrophobic residues like valine to form Cyclo(L-Pro-L-Val) or leucine (B10760876) to form Cyclo(L-Pro-L-Leu) often retains some biological functions but with altered potency. evitachem.comresearchgate.net These three compounds are frequently isolated from the same microbial sources, suggesting related biosynthetic pathways and, occasionally, overlapping activities such as antimicrobial or nematicidal effects. evitachem.comacs.orgmdpi.com For example, both Cyclo(L-Pro-L-Leu) and a related compound, Cyclo(L-Ile-L-Pro), have demonstrated nematicidal activity, though potency can vary. mdpi.com

Introducing aromatic residues, such as in Cyclo(L-Pro-L-Phe), can confer distinct activities like antiproliferative effects on human tumor cell lines. evitachem.com Similarly, the inclusion of a tyrosine residue to form Cyclo(L-Pro-L-Tyr) has been associated with a broad range of effects, including antifungal, antibacterial, and cytotoxic activities. evitachem.com The modification is not limited to the non-proline residue. While less common in SAR studies of this specific compound, modifications to the proline ring itself, such as hydroxylation, can also dramatically alter bioactivity, as seen in related DKPs. mdpi.com

The table below summarizes the impact of replacing the isoleucine residue in Cyclo(L-Pro-L-Ile) with other amino acids.

| Analogue Name | Modification (Isoleucine replaced by) | Reported Biological Activity |

| Cyclo(L-Pro-L-Val) | Valine | Antimicrobial, Antifungal evitachem.comresearchgate.netacs.org |

| Cyclo(L-Pro-L-Leu) | Leucine | Nematicidal, Antifungal, Antioxidant evitachem.commdpi.com |

| Cyclo(L-Pro-L-Phe) | Phenylalanine | Antiproliferative, Antiviral evitachem.commedchemexpress.com |

| Cyclo(L-Pro-L-Ala) | Alanine (B10760859) | General biological activities explored evitachem.com |

| Cyclo(L-Pro-L-Tyr) | Tyrosine | Antifungal, Antibacterial, Cytotoxic evitachem.comacs.org |

Influence of Stereochemistry (L/D Configuration) on Biological Function

Stereochemistry is a critical factor governing the bioactivity of diketopiperazines. mdpi.com Since both proline and isoleucine are chiral, Cyclo(Pro-Ile) can exist as four different stereoisomers: L-Pro-L-Ile, D-Pro-L-Ile, L-Pro-D-Ile, and D-Pro-D-Ile. The spatial orientation of the amino acid side chains, which is dictated by the L or D configuration at each alpha-carbon, profoundly affects how the molecule interacts with chiral biological targets like enzymes and receptors. researchgate.net

Even a single change from an L- to a D-amino acid can drastically alter or abolish biological activity. For example, in studies of related proline-containing DKPs, different stereoisomers exhibit markedly different effects. For instance, Cyclo(L-Pro-L-Tyr) and its diastereomer Cyclo(D-Pro-L-Tyr) were both tested for antimicrobial activity, but showed noteworthy differences in their potency against various pathogens, highlighting that the configuration of the proline residue is key to the interaction with the biological target. acs.org Similarly, comparing Cyclo(L-Phe-d-Pro) with Cyclo(D-Phe-d-Pro) revealed that the configuration significantly influences cytotoxic effects, with one isomer being much more potent than the other. mdpi.com

This principle underscores that the specific three-dimensional shape of the naturally occurring Cyclo(L-Pro-L-Ile) is essential for its recognized biological roles. Any change in the stereochemical configuration results in a different molecular shape, which may not fit correctly into the binding site of its target protein, thus leading to reduced or different activity. mdpi.com The study of all possible stereoisomers is therefore fundamental to defining the precise structural requirements for a desired biological effect. researchgate.net

| Stereoisomer | Proline Configuration | Isoleucine Configuration | General Impact on Bioactivity |

| Cyclo(L-Pro-L-Ile) | L (natural) | L (natural) | The benchmark for native biological activity. |

| Cyclo(D-Pro-L-Ile) | D | L | Expected to have significantly different activity due to altered ring conformation and side-chain orientation. evitachem.comacs.org |

| Cyclo(L-Pro-D-Ile) | L | D | Change in isoleucine side-chain projection alters target binding and subsequent biological response. nih.gov |

| Cyclo(D-Pro-D-Ile) | D | D | Enantiomer of the natural form; may interact differently with chiral targets or be inactive. |

Conformational Analysis and its Correlation with Biological Properties

The 2,5-diketopiperazine ring is not perfectly planar and can adopt several non-planar conformations, typically described as boat, chair, or twist forms. The specific conformation adopted by Cyclo(L-Pro-L-Ile) is determined by the steric interactions of the amino acid side chains and is crucial for its biological activity. The rigid, fused ring structure of the proline residue imparts significant conformational constraint on the DKP backbone. evitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to determine the solution-state conformation of these molecules. Studies on related cyclic peptides, such as cyclolinopeptide A which contains an Ile residue, use techniques like the Nuclear Overhauser Effect (NOE) to measure distances between protons, revealing the peptide's fold and the presence of specific structural motifs like β-turns and γ-turns. scispace.comias.ac.in For Cyclo(L-Pro-L-Ile), the diketopiperazine ring typically adopts a flattened boat-like conformation, with the bulky sec-butyl side chain of the isoleucine residue occupying a pseudo-equatorial position to minimize steric strain.

This preferred conformation dictates the spatial presentation of the side chain and the carbonyl oxygen atoms, which are often involved in hydrogen bonding with biological targets. The correlation between conformation and activity is direct: a molecule's ability to adopt the correct low-energy conformation to fit into a receptor's binding pocket is a prerequisite for its biological function. Any structural modification that alters this preferred conformation, such as changing stereochemistry or introducing bulky substituents, can disrupt this molecular recognition process and reduce or eliminate bioactivity.

Design and Evaluation of Substituted and Tailored Derivatives

Beyond simple amino acid replacement, SAR studies involve creating tailored derivatives by adding specific chemical functionalities to the Cyclo(L-Pro-L-Ile) scaffold. This approach aims to enhance interactions with biological targets, improve stability, or modify physicochemical properties.

One common strategy is halogenation. The introduction of halogen atoms, such as iodine, onto the aromatic rings of DKP analogues like Cyclo(L-Tyr-L-Tyr) has been shown to dramatically increase binding affinity for certain enzymes. researchgate.net This strategy could theoretically be applied to derivatives of Cyclo(L-Pro-L-Ile) that incorporate an aromatic residue. Another approach is the modification of the peptide backbone itself. For example, replacing a standard amide bond with a 1,2,3-triazole ring, often introduced via "click chemistry," can create a more rigid and stable analogue that acts as a peptide bond isostere, sometimes retaining or even improving biological activity. mdpi.com

The design of such derivatives often starts with a known active compound. For example, if Cyclo(L-Pro-L-Ile) shows moderate activity in an assay, derivatives can be synthesized with substitutions on the proline ring (e.g., hydroxylation to create Cyclo(4-hydroxy-Pro-L-Ile)) or the isoleucine side chain. mdpi.com Each new derivative is then evaluated in the same biological assay to determine if the modification led to an increase or decrease in potency. This iterative process of design, synthesis, and evaluation is fundamental to optimizing lead compounds in drug discovery.

Computational Modeling and In Silico Approaches for SAR Prediction

In modern drug design, computational methods are indispensable for predicting and rationalizing the structure-activity relationships of compounds like Cyclo(L-Pro-L-Ile) before they are synthesized. These in silico approaches save time and resources by prioritizing the most promising candidates for laboratory evaluation.

Molecular docking is a key technique used to predict how a ligand (e.g., a Cyclo(L-Pro-L-Ile) analogue) will bind to the three-dimensional structure of a target protein. biorxiv.orgresearchgate.net By simulating the interactions between the ligand and the protein's active site, docking can estimate the binding affinity (often as a "docking score") and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net This allows researchers to understand why the parent compound is active and to predict how modifications—such as adding a functional group or changing a stereocenter—will affect this binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their measured biological activity. mdpi.com By analyzing a dataset of Cyclo(L-Pro-L-Ile) analogues and their corresponding activities, a QSAR model can be built to identify the key molecular descriptors (e.g., size, hydrophobicity, electronic properties) that govern the activity. mdpi.comresearchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can computationally estimate the drug-likeness and potential toxicity of designed analogues, helping to identify candidates with more favorable pharmacological profiles early in the design process. biorxiv.orgresearchgate.net

Research Applications and Future Perspectives

Exploration as Biomaterials and Biotechnological Tools